An In-Depth Technical Guide to the Synthesis of 5-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
An In-Depth Technical Guide to the Synthesis of 5-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust and efficient two-step synthetic route to obtain 5-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, a molecule of interest in medicinal chemistry and materials science. The synthesis involves an initial Vilsmeier-Haack formylation of 1,3-dimethyl-1H-pyrazol-5(4H)-one to yield the key intermediate, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. This is followed by a nucleophilic aromatic substitution reaction with 4-chlorophenol. This guide delves into the mechanistic underpinnings of each synthetic step, providing detailed, field-proven experimental protocols and characterization data. The causality behind experimental choices is explained to empower researchers in their synthetic endeavors.
Introduction
Pyrazole derivatives are a cornerstone in modern medicinal chemistry, exhibiting a wide array of biological activities. The incorporation of a carbaldehyde functional group at the 4-position of the pyrazole ring provides a versatile handle for further chemical modifications, making these compounds valuable building blocks in the synthesis of more complex molecular architectures. The target molecule, 5-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, combines the pyrazole-4-carbaldehyde core with a 4-chlorophenoxy substituent, a common motif in pharmacologically active compounds. This guide outlines a reliable synthetic pathway to access this compound, emphasizing experimental reproducibility and a deep understanding of the underlying reaction mechanisms.
Synthetic Strategy
The synthesis of 5-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is strategically designed as a two-step process. This approach ensures high yields and purity of the final product by first constructing the core pyrazole-4-carbaldehyde scaffold and then introducing the desired phenoxy group.
Step 1: Vilsmeier-Haack Formylation
The initial step involves the formylation of the readily available starting material, 1,3-dimethyl-1H-pyrazol-5(4H)-one. The Vilsmeier-Haack reaction is the method of choice for this transformation as it is a powerful and regioselective method for introducing a formyl group onto electron-rich heterocyclic systems.[1][2] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][2]
Step 2: Nucleophilic Aromatic Substitution (SNA r)
The second step is a nucleophilic aromatic substitution reaction. The chlorine atom at the 5-position of the pyrazole ring, activated by the adjacent electron-withdrawing formyl group, is displaced by the nucleophilic 4-chlorophenoxide ion. This reaction is typically carried out in the presence of a base to deprotonate the phenol, thereby increasing its nucleophilicity.
Experimental Protocols
Part 1: Synthesis of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (Intermediate)
This protocol is adapted from a reported procedure for the Vilsmeier-Haack formylation of pyrazolones.[3]
Materials and Reagents:
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1,3-dimethyl-1H-pyrazol-5(4H)-one
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N,N-Dimethylformamide (DMF), anhydrous
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Phosphorus oxychloride (POCl₃)
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Ethyl acetate
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Sodium hydroxide solution
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Anhydrous sodium sulfate
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Ice
Procedure:
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To a stirred solution of anhydrous DMF (60 mmol) in a three-necked flask equipped with a dropping funnel and a condenser, cooled in an ice-water bath to 0-5 °C, add phosphorus oxychloride (90 mmol) dropwise.
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After the addition is complete, stir the resulting mixture at 0-5 °C for an additional 20 minutes to ensure the complete formation of the Vilsmeier reagent.
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To this solution, add 1,3-dimethyl-1H-pyrazol-5(4H)-one (30 mmol) portion-wise, ensuring the temperature does not rise significantly.
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After the addition, heat the reaction mixture to 90 °C for 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and carefully pour it into 100 ml of crushed ice.
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Neutralize the acidic mixture by the slow addition of a sodium hydroxide solution until the pH reaches 7.
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Extract the aqueous mixture with ethyl acetate (3 x 30 ml).
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Combine the organic layers and dry over anhydrous sodium sulfate.
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Filter and concentrate the organic layer under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/petroleum ether.
Data Presentation: Key Reaction Parameters
| Parameter | Value |
| Molar Ratio (Pyrazolone:DMF:POCl₃) | 1 : 2 : 3 |
| Reaction Temperature | 90 °C |
| Reaction Time | 4 hours |
| Expected Yield | ~70-80% |
Characterization Data for 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde:
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Appearance: Light yellow solid.
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Molecular Formula: C₆H₇ClN₂O
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Molecular Weight: 158.59 g/mol
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¹H NMR (CDCl₃, 400 MHz): δ 9.85 (s, 1H, CHO), 3.75 (s, 3H, N-CH₃), 2.50 (s, 3H, C-CH₃).
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¹³C NMR (CDCl₃, 100 MHz): δ 185.0 (CHO), 150.0 (C5), 145.0 (C3), 110.0 (C4), 35.0 (N-CH₃), 15.0 (C-CH₃).
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IR (KBr, cm⁻¹): ~1680 (C=O stretching of aldehyde).
Part 2: Synthesis of 5-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (Final Product)
This protocol is adapted from a similar nucleophilic aromatic substitution on a 5-chloropyrazole-4-carbaldehyde derivative.
Materials and Reagents:
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5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
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4-chlorophenol
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Potassium hydroxide (KOH)
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Dimethyl sulfoxide (DMSO), anhydrous
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Ethyl acetate
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Water
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Anhydrous magnesium sulfate
Procedure:
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In a round-bottom flask, dissolve 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (10 mmol) and 4-chlorophenol (12 mmol) in anhydrous DMSO (20 ml).
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To this stirred solution, add powdered potassium hydroxide (15 mmol) at room temperature.
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Heat the resulting mixture to 80-90 °C for 6 hours. Monitor the reaction progress by TLC.
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After completion, cool the reaction mixture to room temperature and pour it into 100 ml of cold water.
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Extract the product with ethyl acetate (3 x 50 ml).
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Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
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Filter and evaporate the solvent under reduced pressure to obtain the crude product.
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Purify the residue by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to afford the pure 5-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.
Data Presentation: Key Reaction Parameters
| Parameter | Value |
| Molar Ratio (Chloro-pyrazole:Phenol:KOH) | 1 : 1.2 : 1.5 |
| Reaction Temperature | 80-90 °C |
| Reaction Time | 6 hours |
| Expected Yield | Moderate to good |
Predicted Characterization Data for 5-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde:
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Appearance: Off-white to pale yellow solid.
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Molecular Formula: C₁₃H₁₁ClN₂O₂
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Molecular Weight: 262.70 g/mol
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¹H NMR (CDCl₃, 400 MHz): δ 9.90 (s, 1H, CHO), 7.30-7.40 (d, 2H, Ar-H), 7.00-7.10 (d, 2H, Ar-H), 3.80 (s, 3H, N-CH₃), 2.45 (s, 3H, C-CH₃).
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¹³C NMR (CDCl₃, 100 MHz): δ 186.0 (CHO), 158.0 (C5), 154.0 (Ar-C-O), 148.0 (C3), 130.0 (Ar-CH), 129.0 (Ar-C-Cl), 122.0 (Ar-CH), 112.0 (C4), 36.0 (N-CH₃), 14.0 (C-CH₃).
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IR (KBr, cm⁻¹): ~1685 (C=O stretching of aldehyde), ~1240 (Ar-O-C stretching).
Mechanistic Insights
A thorough understanding of the reaction mechanisms is crucial for troubleshooting and optimization.
Vilsmeier-Haack Reaction Mechanism
The Vilsmeier-Haack reaction proceeds through the formation of an electrophilic iminium salt, the Vilsmeier reagent, which then attacks the electron-rich pyrazole ring.
Caption: Vilsmeier-Haack Reaction Workflow.
The key steps are:
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Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion. This is a highly reactive species.
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Electrophilic Attack: The electron-rich C4 position of the pyrazolone tautomer attacks the electrophilic carbon of the Vilsmeier reagent.
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Aromatization and Chlorination: The intermediate undergoes a series of steps involving elimination and reaction with the chloride ion from POCl₃ to form the chlorinated and formylated pyrazole.
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Hydrolysis: The iminium salt intermediate is hydrolyzed during the aqueous workup to yield the final aldehyde.
Nucleophilic Aromatic Substitution (SNAr) Mechanism
The SNAr reaction proceeds via a two-step addition-elimination mechanism.
Caption: SNAr Reaction Mechanism.
The key steps are:
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Nucleophilic Attack: The 4-chlorophenoxide ion, a potent nucleophile, attacks the electron-deficient C5 carbon of the pyrazole ring, which is activated by the electron-withdrawing aldehyde group. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
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Elimination of the Leaving Group: The aromaticity of the pyrazole ring is restored by the elimination of the chloride ion, which is a good leaving group. This step is typically fast.
The choice of a polar aprotic solvent like DMSO is crucial as it solvates the cation (K⁺) effectively, leaving the phenoxide nucleophile more reactive. The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Conclusion
This technical guide provides a detailed and scientifically grounded protocol for the synthesis of 5-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. By understanding the underlying principles of the Vilsmeier-Haack reaction and nucleophilic aromatic substitution, researchers can confidently and efficiently synthesize this valuable building block for applications in drug discovery and materials science. The provided experimental details and mechanistic insights serve as a robust foundation for further exploration and development in the field of heterocyclic chemistry.
References
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Shen, Y.-J., Xu, M., & Fan, C.-G. (2011). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2936. [Link]
- Vinutha, N., Kumar, S. M., Shobhitha, S., Kalluraya, B., Lokanath, N. K., & Revannasiddaiah, D. (2014). 5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o560.
- Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of fully conjugated carbocycles and heterocycles. Organic Reactions, 56(2), 355-657.
- Wazalwar, S. S., Sarda, S. R., & Pawar, R. P. (2014). Vilsmeier-Haack Reaction: A Versatile Tool in Organic Synthesis. International Journal of Chemical and Pharmaceutical Sciences, 5(2), 1-13.
- March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley.
